4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid is a complex organic compound with significant chemical properties and potential applications in various scientific fields. This compound is known for its structural complexity and is classified under the category of anthraquinone derivatives. Its molecular formula is C22H17N3O9S2, with a molar mass of approximately 531.515 g/mol. It is identified by the Chemical Abstracts Service number 97549-02-5 and the European Inventory of Existing Commercial Chemical Substances number 307-098-7 .
This compound is primarily sourced from synthetic pathways involving anthraquinone derivatives and amines. It falls within the classification of organic compounds that are utilized in dye chemistry and pharmaceutical applications. The compound's unique structure allows it to exhibit properties that are valuable in both analytical chemistry and biological studies.
The synthesis of 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid typically involves multi-step organic reactions including:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity during synthesis.
The molecular structure of 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid consists of a central anthracene core with multiple functional groups attached:
The structural representation can be illustrated using molecular visualization software, highlighting bond angles and distances between atoms. The InChI key for this compound is provided to facilitate database searches: InChI=1S/C22H17N3O9S2/c1-12(24)23-15-5-3-13(4-6-15)20(28)21(29)16(25)7-8-17(30)18(31)19(32)22(26)27/h3-8H,1H2,(H,23,24)(H,26,27)(H,28,29)(H,30,31)
.
The compound undergoes various chemical reactions due to its functional groups:
Technical details regarding reaction mechanisms are essential for understanding how these transformations occur at a molecular level.
The mechanism of action for 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid primarily relates to its interactions in biological systems or analytical applications:
Data on binding affinities and reaction kinetics would enhance understanding in this area.
The physical properties include:
Chemical properties include:
Relevant data such as melting point or boiling point should be determined experimentally for precise characterization.
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid has several applications:
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 471-84-1
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: